Stavudine Stavudine Stavudine is a nucleoside reverse transcriptase inhibitor analog of thymidine. Stavudine has been recommended to undergo phase-out management due to its long-term, irreversible side-effects.
Stavudine is a first generation nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Stavudine is an uncommon, but well established cause of clinically apparent acute and chronic liver injury.
Stavudine, also known as zerit or D4T, belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. Stavudine is a drug which is used for the treatment of human immunovirus (hiv) infections. Stavudine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Stavudine has been detected in multiple biofluids, such as urine and blood. In humans, stavudine is involved in the stavudine action pathway. Stavudine is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 3056-17-5
VCID: VC0543944
InChI: InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

Stavudine

CAS No.: 3056-17-5

Inhibitors

VCID: VC0543944

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

Purity: >97% (or refer to the Certificate of Analysis)

Stavudine - 3056-17-5

CAS No. 3056-17-5
Product Name Stavudine
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
Standard InChIKey XNKLLVCARDGLGL-JGVFFNPUSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO
SMILES CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
Appearance Solid powder
Colorform White to off white crystalline solid
Colorless granular solid from ethanol/benzene
Melting Point 318 to 320 °F (NTP, 1992)
159-160 °C
165-166 °C
159-160°C
Physical Description 2',3'-didehydro-3'-deoxythymidine appears as white crystalline solid or powder. Odorless. (NTP, 1992)
Solid
Description Stavudine is a nucleoside reverse transcriptase inhibitor analog of thymidine. Stavudine has been recommended to undergo phase-out management due to its long-term, irreversible side-effects.
Stavudine is a first generation nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Stavudine is an uncommon, but well established cause of clinically apparent acute and chronic liver injury.
Stavudine, also known as zerit or D4T, belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. Stavudine is a drug which is used for the treatment of human immunovirus (hiv) infections. Stavudine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Stavudine has been detected in multiple biofluids, such as urine and blood. In humans, stavudine is involved in the stavudine action pathway. Stavudine is a potentially toxic compound.
Purity >97% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 50 to 100 mg/mL at 70° F (NTP, 1992)
5-10 g/100 mL at 21 °C
30 mg/mL in propylene glycol at 23 °C
In water, 83 mg/mL at 23 °C
4.05e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2',3' Didehydro 3' deoxythymidine
2',3'-Didehydro-2',3'-dideoxythmidine
2',3'-Didehydro-3'-deoxythymidine
BMY 27857
BMY-27857
BMY27857
D4T
Stavudine
Stavudine, Monosodium Salt
Zerit
Vapor Pressure 9.5X10-12 mm Hg at 25 °C /Estimated/
Reference 1: Magula N, Dedicoat M. Low dose versus high dose stavudine for treating people with HIV infection. Cochrane Database Syst Rev. 2015 Jan 28;1:CD007497. doi: 10.1002/14651858.CD007497.pub2. Review. PubMed PMID: 25627012.
2: Mateo MG, Gutierrez Mdel M, Vidal F, Domingo P. Stavudine extended release (once-daily, Bristol-Myers Squibb) for the treatment of HIV/AIDS. Expert Opin Pharmacother. 2013 Jun;14(8):1055-64. doi: 10.1517/14656566.2013.782285. Epub 2013 Mar 20. Review. PubMed PMID: 23510448.
3: Spaulding A, Rutherford GW, Siegfried N. Stavudine or zidovudine in three-drug combination therapy for initial treatment of HIV infection in antiretroviral-naïve individuals. Cochrane Database Syst Rev. 2010 Aug 4;(8):CD008651. doi: 10.1002/14651858.CD008651. Review. PubMed PMID: 20687097.
4: Guimarães NN, de Andrade HH, Lehmann M, Dihl RR, Cunha KS. The genetic toxicity effects of lamivudine and stavudine antiretroviral agents. Expert Opin Drug Saf. 2010 Sep;9(5):771-81. doi: 10.1517/14740331003702384. Review. PubMed PMID: 20377473.
5: Martin JC, Hitchcock MJ, De Clercq E, Prusoff WH. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides. Antiviral Res. 2010 Jan;85(1):34-8. doi: 10.1016/j.antiviral.2009.10.006. Epub 2009 Oct 23. Review. PubMed PMID: 19854224.
6: Makinson A, Moing VL, Kouanfack C, Laurent C, Delaporte E. Safety of stavudine in the treatment of HIV infection with a special focus on resource-limited settings. Expert Opin Drug Saf. 2008 May;7(3):283-93. doi: 10.1517/14740338.7.3.283 . Review. PubMed PMID: 18462186.
7: Hill A, Ruxrungtham K, Hanvanich M, Katlama C, Wolf E, Soriano V, Milinkovic A, Gatell J, Ribera E. Systematic review of clinical trials evaluating low doses of stavudine as part of antiretroviral treatment. Expert Opin Pharmacother. 2007 Apr;8(5):679-88. Review. PubMed PMID: 17376022.
8: Siegfried NL, Van Deventer PJ, Mahomed FA, Rutherford GW. Stavudine, lamivudine and nevirapine combination therapy for treatment of HIV infection and AIDS in adults. Cochrane Database Syst Rev. 2006 Apr 19;(2):CD004535. Review. PubMed PMID: 16625606.
9: Lafeuillade A, Tardy JC. Stavudine in the face of cross-resistance between HIV-1 nucleoside reverse transcriptase inhibitors: a review. AIDS Rev. 2003 Apr-Jun;5(2):80-6. Review. PubMed PMID: 12876897.
10: Cheer SM, Goa KL. Stavudine once daily. Drugs. 2002;62(18):2667-74; discussion 2675-6. Review. PubMed PMID: 12466009.
11: Moyle GJ, Gazzard BG. The role of stavudine in the management of adults with HIV infection. Antivir Ther. 1997 Dec;2(4):207-18. Review. PubMed PMID: 11327440.
12: Murphy RL. Stavudine-based multiple agent combinations: initial studies and ongoing comparative trials. Antivir Ther. 1998;3 Suppl 4:69-73. Review. PubMed PMID: 10723516.
13: Clumeck N. Stavudine plus a non-thymidine nucleoside reverse transcriptase inhibitor as a backbone for highly active antiretroviral therapy. Antivir Ther. 1998;3 Suppl 4:39-43. Review. PubMed PMID: 10723508.
14: Hurst M, Noble S. Stavudine: an update of its use in the treatment of HIV infection. Drugs. 1999 Nov;58(5):919-49. Review. PubMed PMID: 10595868.
15: Rana KZ, Dudley MN. Clinical pharmacokinetics of stavudine. Clin Pharmacokinet. 1997 Oct;33(4):276-84. Review. PubMed PMID: 9342503.
16: Lea AP, Faulds D. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection. Drugs. 1996 May;51(5):846-64. Review. PubMed PMID: 8861550.
17: Katlama C, Havlir DV. Newer nucleosides: lamivudine and stavudine. AIDS. 1996;10 Suppl A:S135-43. Review. PubMed PMID: 8883621.
18: Friedland G, Dunkle LW, Cross AP. Stavudine (d4T, Zerit). Adv Exp Med Biol. 1996;394:271-7. Review. PubMed PMID: 8815691.
19: Riddler SA, Anderson RE, Mellors JW. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T). Antiviral Res. 1995 Jun;27(3):189-203. Review. PubMed PMID: 8540743.
20: Sommadossi JP. Comparison of metabolism and in vitro antiviral activity of stavudine versus other 2',3'-dideoxynucleoside analogues. J Infect Dis. 1995 Mar;171 Suppl 2:S88-92. Review. PubMed PMID: 7861023.
PubChem Compound 18283
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator